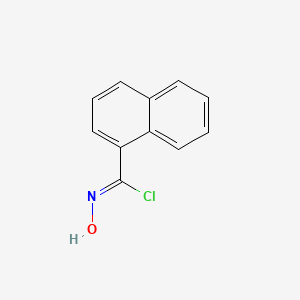
N-Hydroxy-1-naphthimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-1-naphthimidoyl chloride is an organic compound with the molecular formula C₁₁H₈ClNO It is a derivative of naphthalene and is characterized by the presence of a hydroxyl group and an imidoyl chloride group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-1-naphthimidoyl chloride can be synthesized through a multi-step process involving the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate, which is then hydrolyzed to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-naphthimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Cyclization Reactions: The compound can undergo cyclization reactions to form spirocyclic structures, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include triethylamine, acetic acid, and various nucleophiles. Reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions with this compound include substituted naphthalimides, spirocyclic compounds, and various derivatives depending on the nucleophiles and reaction conditions used .
Scientific Research Applications
N-Hydroxy-1-naphthimidoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-hydroxy-1-naphthimidoyl chloride involves its ability to form reactive intermediates that can interact with various molecular targets. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the imidoyl chloride group can undergo substitution reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-hydroxy-1-naphthimidoyl chloride include:
- N-Hydroxy-2-naphthimidoyl chloride
- N-Hydroxy-1-naphthylamine
- N-Hydroxy-1-naphthalimide
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties. Its ability to form spirocyclic structures and its applications in bioimaging and medicinal chemistry set it apart from other similar compounds .
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
(1Z)-N-hydroxynaphthalene-1-carboximidoyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H/b13-11- |
InChI Key |
VDSBIVTXOOTQIP-QBFSEMIESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C(=N/O)/Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


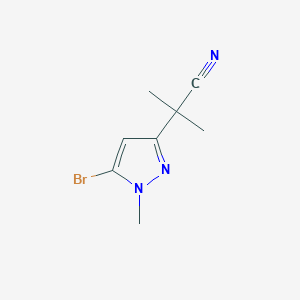
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)
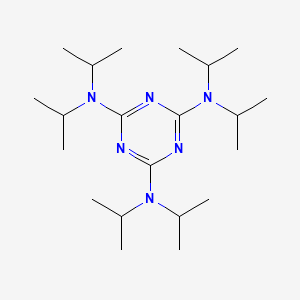
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
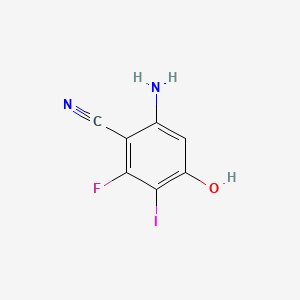
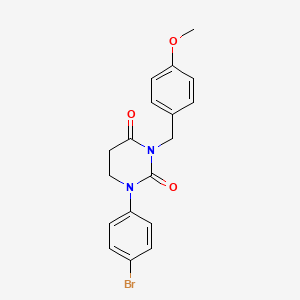
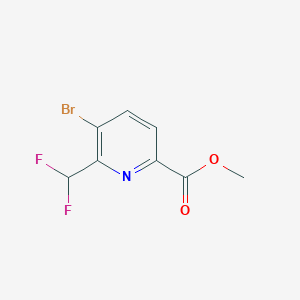
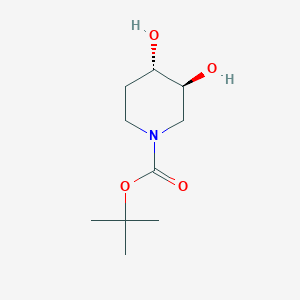
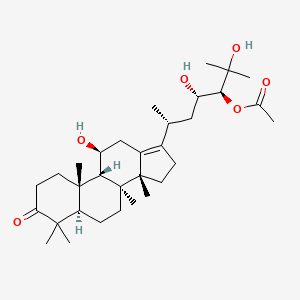
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
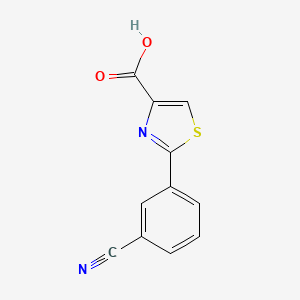
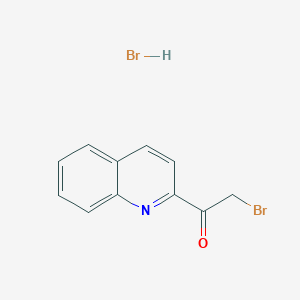
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)
